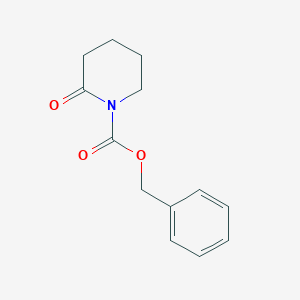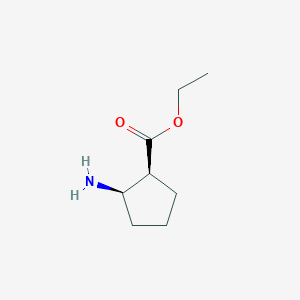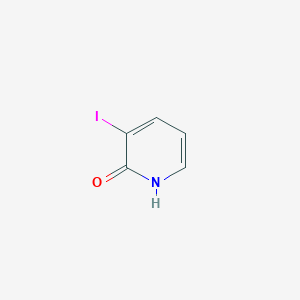![molecular formula C13H8F3NO3 B181464 6-[2-(三氟甲氧基)苯基]烟酸 CAS No. 197847-94-2](/img/structure/B181464.png)
6-[2-(三氟甲氧基)苯基]烟酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid” is a significant organic compound that has gained immense attention from the scientific community. It is a white to brown solid with a molecular weight of 283.21 .
Molecular Structure Analysis
The IUPAC name of this compound is “6-[2-(trifluoromethoxy)phenyl]nicotinic acid” and its InChI code is "1S/C13H8F3NO3/c14-13(15,16)20-11-4-2-1-3-9(11)10-6-5-8(7-17-10)12(18)19/h1-7H,(H,18,19)" . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
The compound is a white to brown solid . It has a molecular weight of 283.21 . The storage temperature is +4°C .
作用机制
6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid acts as a competitive antagonist of nAChRs, meaning that it binds to the receptor and prevents the binding of acetylcholine, the natural ligand for the receptor. This results in a decrease in the activity of the receptor, which can be used to study the function of nAChRs in various physiological processes.
Biochemical and Physiological Effects:
6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammation and the modulation of cognitive function. Additionally, 6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid has been shown to have potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease and schizophrenia.
实验室实验的优点和局限性
One of the main advantages of using 6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid in lab experiments is its specificity for nAChRs, which allows for the selective study of these receptors without affecting other ion channels or receptors. Additionally, 6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid is relatively easy to synthesize and has a high degree of purity, making it a useful tool for scientific research.
However, there are also limitations to the use of 6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid in lab experiments. For example, 6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid may not be effective in all experimental models, and its effects may be influenced by factors such as the concentration of the compound and the duration of exposure. Additionally, 6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid may have off-target effects that could complicate the interpretation of experimental results.
未来方向
There are many potential future directions for the study of 6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid and its effects on nAChRs. One area of interest is the role of nAChRs in the development of various diseases, such as Alzheimer's disease and schizophrenia. Additionally, 6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid could be used to study the effects of nAChRs on other physiological processes, such as muscle contraction and immune function. Finally, the development of new and more selective nAChR antagonists could lead to the discovery of novel therapeutic agents for the treatment of various diseases.
合成方法
6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid can be synthesized using a variety of methods, including the reaction of 2-(trifluoromethoxy)benzyl bromide with nicotinic acid in the presence of a base such as potassium carbonate. Other methods involve the use of palladium-catalyzed coupling reactions or the reaction of 2-(trifluoromethoxy)benzaldehyde with nicotinic acid in the presence of a reducing agent such as sodium borohydride.
科学研究应用
我发现有关 6-[2-(三氟甲氧基)苯基]烟酸的一个特定应用的信息:
偏头痛治疗
该化合物已用于开发一种名为AMG 333 的 TRPM8 拮抗剂,这是一种用于治疗偏头痛的临床候选药物。 该研究侧重于改善初始先导化合物的药物特性,特别是消除 CYP3A4 诱导作用并改善药代动力学特性 .
属性
IUPAC Name |
6-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-11-4-2-1-3-9(11)10-6-5-8(7-17-10)12(18)19/h1-7H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTLKBORYPDIRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)C(=O)O)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647042 |
Source


|
| Record name | 6-[2-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197847-94-2 |
Source


|
| Record name | 6-[2-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
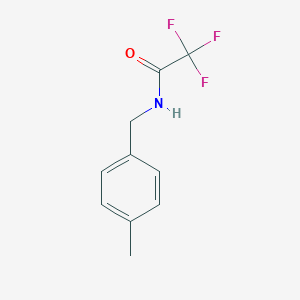
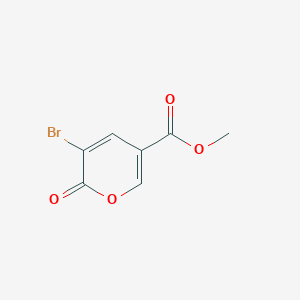
![4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B181386.png)
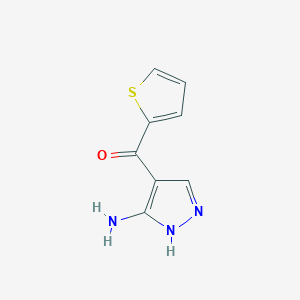
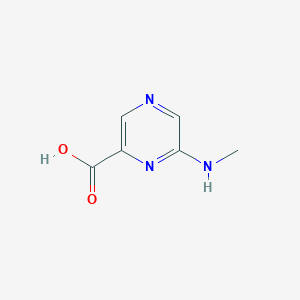
![Acetamide, 2,2,2-trifluoro-N-[2-(1-methylethyl)phenyl]-](/img/structure/B181396.png)
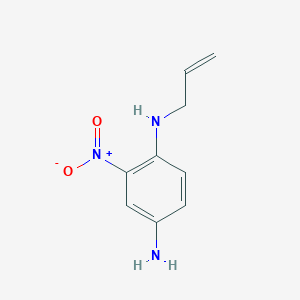
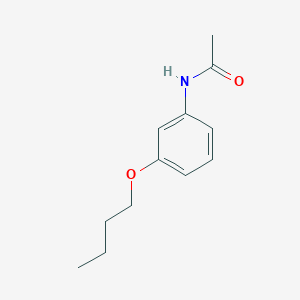
![Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate](/img/structure/B181400.png)
